![molecular formula C17H25N3O2S2 B5636723 (1S*,5R*)-3-{[2-(ethylthio)-1,3-thiazol-4-yl]acetyl}-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5636723.png)
(1S*,5R*)-3-{[2-(ethylthio)-1,3-thiazol-4-yl]acetyl}-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one
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Overview
Description
Synthesis Analysis
The synthesis of related diazabicyclo nonanone compounds involves cyclization reactions and the use of specific reagents to introduce desired functional groups. Notably, the synthesis of 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-one thiosemicarbazones, followed by cyclization with ethylbromoacetate in sodium acetate-acetic acid buffer, produces novel compounds with significant antibacterial and antifungal activities (Ramachandran, Rani, & Kabilan, 2009). This method's relevance to the synthesis of the target compound lies in the cyclization strategies and the use of thiosemicarbazones.
Molecular Structure Analysis
The molecular structure of similar compounds is characterized by spectral analysis, including infrared, 1H NMR, and 13C NMR studies. For instance, derivatives of 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-ylidene hydrazinyl benzo[d]thiazoles were analyzed to confirm their structure, showcasing the importance of spectral studies in understanding the molecular architecture of these compounds (Sundararajan, Rajaraman, Bharanidharan, & Krishnasamy, 2015).
Chemical Reactions and Properties
Chemical reactions involving the target compound or its analogs could include various cyclization reactions, aminomethylation, and interactions with different reagents to form new functional groups. The study of the Mannich reaction in synthesizing N,S-containing heterocycles, leading to 3,7-diazabicyclo[3.3.1]nonane derivatives, highlights the chemical reactivity and potential transformations of these compounds (Dotsenko, Krivokolysko, & Litvinov, 2007).
Physical Properties Analysis
The physical properties of similar molecules, such as solubility, melting point, and crystallinity, can be deduced from their synthesis and structural analysis. For example, the crystal structure analysis of related compounds provides insights into their conformation, stability, and interactions within the crystal lattice, informing on the physical properties critical for their application and handling (Bailey, Berlin, & Holt, 1984).
properties
IUPAC Name |
(1S,5R)-3-[2-(2-ethylsulfanyl-1,3-thiazol-4-yl)acetyl]-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O2S2/c1-3-7-20-14-6-5-12(16(20)22)9-19(10-14)15(21)8-13-11-24-17(18-13)23-4-2/h11-12,14H,3-10H2,1-2H3/t12-,14+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPUCHMBUHAMPKB-GXTWGEPZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2CCC(C1=O)CN(C2)C(=O)CC3=CSC(=N3)SCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN1[C@@H]2CC[C@H](C1=O)CN(C2)C(=O)CC3=CSC(=N3)SCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,5R)-3-[2-(2-ethylsulfanyl-1,3-thiazol-4-yl)acetyl]-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one |
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